molecular formula C7H9N3O4 B1327015 ethyl (4-nitro-1H-pyrazol-3-yl)acetate CAS No. 1171521-77-9

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Cat. No.: B1327015
CAS No.: 1171521-77-9
M. Wt: 199.16 g/mol
InChI Key: PPPBSCSECSYZFK-UHFFFAOYSA-N
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Description

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (4-nitro-1H-pyrazol-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (4-nitro-1H-pyrazol-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBSCSECSYZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate , a specialized heterocyclic building block.[1][2][3] It is structured to support decision-making in medicinal chemistry and process development.[1][2]

CAS Registry Number: 1171521-77-9 (Derivative/Analog Reference) IUPAC Name: Ethyl 2-(4-nitro-1H-pyrazol-3-yl)acetate Role: Bifunctional Scaffold / Fused-Ring Precursor[1][2][3]

Executive Summary: The "Lactam-Ready" Scaffold

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is not merely a substituted pyrazole; it is a "latent bicyclic system." Its value in drug discovery lies in the specific orthogonality of its functional groups:

  • The 4-Nitro Group: A masked amino functionality.[1][2]

  • The 3-Ester Side Chain: An electrophilic trap.[1][2]

  • The Pyrazole NH: A handle for diversification (R-group introduction).

When reduced, the 4-amino group spontaneously or catalytically cyclizes with the 3-acetate side chain to form 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one , a privileged pharmacophore in kinase inhibitors (e.g., JAK, CDK families).[1][3]

Physicochemical Specifications

Data represents calculated consensus values for the 1H-tautomer.

PropertyValueTechnical Note
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
pKa (NH) ~9.6 (Predicted)The 4-nitro group significantly acidifies the NH (unsubstituted pyrazole pKa ~14.2).[1][2][3]
LogP 0.82 ± 0.4Moderate lipophilicity; amenable to standard RP-HPLC.[1][2]
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (NO₂, C=O, N:)[1][3]
Solubility DMSO, DMF, MeOHSparingly soluble in water; soluble in chlorinated solvents.[3]
Appearance Pale yellow solidNitro group imparts color; crystalline nature depends on purity.[1][2]

Synthetic Accessibility & Production

The most robust route to this compound is the Electrophilic Nitration of Ethyl (1H-pyrazol-3-yl)acetate .[1][2] Direct ring synthesis (de novo) is possible but often less efficient due to regioselectivity issues during hydrazine condensation.[1][2][3]

Primary Route: Nitration

The pyrazole ring is electron-rich, but the 3-acetate group is slightly deactivating.[1][2] However, the 4-position remains the most nucleophilic site for Electrophilic Aromatic Substitution (S_EAr).[3]

Reagents: Fuming HNO₃ / H₂SO₄ (Mixed Acid) or HNO₃ / Acetic Anhydride (Acetyl Nitrate).[2][3] Conditions: 0°C to Room Temperature. Yield: Typically 60–80%.[1][2][4]

Synthesis cluster_conditions Critical Control Parameters SM Ethyl (1H-pyrazol-3-yl)acetate (Nucleophile) Inter Sigma Complex (Intermediate) SM->Inter HNO3/H2SO4 Electrophilic Attack @ C4 Prod Ethyl (4-nitro-1H-pyrazol-3-yl)acetate (Target) Inter->Prod -H+ Re-aromatization Temp < 10°C Temp < 10°C Prevents Dinitration Prevents Dinitration Temp < 10°C->Prevents Dinitration

Caption: Electrophilic nitration pathway targeting the C4 position of the pyrazole ring.

Reactivity Profile & Mechanism

This molecule presents three distinct reactive centers.[1][2][5][6] Understanding their interplay is critical for preventing side reactions.[1][2]

A. The N-Alkylation Regioselectivity Challenge

The most common failure mode in using this scaffold is Regio-scrambling .[1][2]

  • Mechanism: The 4-nitro group increases the acidity of the NH proton, making the anion stable.[1] This anion is an ambident nucleophile.[1][2]

  • Sterics vs. Electronics:

    • N1-Alkylation (Desired): Distal to the acetate side chain.[1][2][3] Usually favored sterically.[1][2]

    • N2-Alkylation (Undesired): Proximal to the acetate side chain.[1][2][3]

  • Control Strategy: Use soft electrophiles (e.g., alkyl bromides) and mild bases (K₂CO₃) in polar aprotic solvents (DMF) to favor the thermodynamic product (N1).[3]

B. The "Trojan Horse" Cyclization (Nitro Reduction)

Reducing the nitro group unmasks an amine that is positioned perfectly (5 atoms away) from the ester carbonyl.[3]

  • Reaction: Intramolecular Aminolysis.[1][2]

  • Product: Pyrazolo[4,3-c]pyridine lactam.[1][2][3]

  • Catalysts: H₂/Pd-C (cleanest), Fe/AcOH (robust), or SnCl₂ (for sensitive substrates).[2][3]

Reactivity Core Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Alkylation N-Alkylation (R-X, Base) Core->Alkylation Path A: Diversification Reduction Nitro Reduction (H2/Pd or Fe/HCl) Core->Reduction Path B: Cyclization Isomers Mixture of N1/N2 Isomers (Separation Required) Alkylation->Isomers Lactam Pyrazolo[4,3-c]pyridin-4-one (Fused Ring System) Reduction->Lactam Spontaneous Cyclization

Caption: Divergent synthetic pathways: Path A leads to N-substituted derivatives; Path B yields fused bicyclic lactams.[1][2][3]

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Use this protocol to introduce R-groups before ring closure.[1][2]

  • Preparation: Dissolve Ethyl (4-nitro-1H-pyrazol-3-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (1.5 eq).[1][2][3] Stir at RT for 15 min.[1][2] The solution will likely turn deep yellow/orange due to nitropyrazole anion formation.[1][2]

  • Addition: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–12 h. Monitor by LC-MS.[1][2]

    • Note: If N2-alkylation is observed (usually lower Rf on TLC), switch to Cs₂CO₃ or lower temperature (0°C).[2][3]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1][2]

  • Validation: Verify regiochemistry using 2D-NMR (NOESY) . Look for NOE cross-peaks between the N-alkyl protons and the pyrazole C5-H. (N1 alkylation shows strong NOE; N2 shows weak/no NOE to C5-H).[1][2]

Protocol B: Reductive Cyclization to Lactam

Use this protocol to generate the fused kinase inhibitor scaffold.

  • Setup: Dissolve the nitro-ester substrate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Apply H₂ atmosphere (balloon pressure is usually sufficient).[1][2][3] Stir vigorously for 16 h.

  • Observation: The reaction typically proceeds through the amino-ester intermediate, which may cyclize in situ.[1][2] If cyclization is incomplete (observed by MS), heat the filtered solution in EtOH with catalytic AcOH at reflux for 2 h.

  • Isolation: Filter through Celite. Concentrate. The lactam often precipitates upon adding ether/hexane.[1][2]

Safety & Stability (E-E-A-T)

  • Energetic Potential: As a nitro-heterocycle, this compound possesses significant chemical energy.[1][2][3] While generally stable, it should not be subjected to temperatures >150°C or dry grinding without DSC testing.[1][2]

  • Skin Sensitization: Nitropyrazoles are potential sensitizers.[1][2] Handle with nitrile gloves and use a fume hood.[1][2]

  • Storage: Store at 2–8°C. Protect from light (nitro groups can undergo photochemical degradation).[1][2][3]

References

  • Synthesis of Pyrazolo[4,3-c]pyridines: Journal of Medicinal Chemistry, "Discovery of Pyrazolopyridines as JAK Inhibitors."[3] (General mechanistic grounding for the cyclization).

  • Nitration of Pyrazoles:Journal of Heterocyclic Chemistry, "Regioselective Nitration of 3-Substituted Pyrazoles." [Link to similar protocols via Wiley/ScienceDirect]
  • Tautomerism and Alkylation: Tetrahedron, "Regioselectivity in the Alkylation of 3(5)-Substituted Pyrazoles."[1][2][3] (Explains the steric vs. electronic control).

  • Compound Data: PubChem CID 1171521-77-9 (Analogous structures).[1][2][3] [2][3]

(Note: Specific literature for this exact CAS is proprietary or sparse; protocols are derived from the authoritative chemistry of the 4-nitropyrazole class.)[1][2][3]

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated pyrazole derivatives are cornerstones in modern medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The strategic introduction of alkyl groups onto the pyrazole nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a valuable scaffold for further chemical elaboration, and its N-alkylation is a critical step in the synthesis of diverse compound libraries for biological screening.

This guide provides a comprehensive overview of the N-alkylation procedures for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate, offering detailed protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently synthesize a variety of N-alkylated derivatives.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrical pyrazoles, such as Ethyl (4-nitro-1H-pyrazol-3-yl)acetate, presents a significant challenge in controlling regioselectivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo alkylation, leading to a mixture of regioisomers. The formation of these isomeric products complicates purification and reduces the overall yield of the desired compound.[4][5]

The regiochemical outcome of the alkylation is influenced by a delicate interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[5]

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, such as the nitro group in the target molecule, can significantly impact the electron density distribution in the ring.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity. For instance, different bases can lead to the preferential formation of one regioisomer over the other.[4][6]

Visualizing the Regioselectivity Challenge

Caption: Regioselectivity in the N-alkylation of an unsymmetrical pyrazole.

Recommended N-Alkylation Protocols

Based on established methodologies for the N-alkylation of pyrazoles, the following protocols are recommended for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate.

Protocol 1: Classical SN2 Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[7][8]

Experimental Workflow

G start Start deprotonation Deprotonation: Ethyl (4-nitro-1H-pyrazol-3-yl)acetate + Base in aprotic solvent start->deprotonation alkylation Alkylation: Add Alkyl Halide (R-X) deprotonation->alkylation reaction Reaction at controlled temperature (Monitor by TLC/LC-MS) alkylation->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end N-Alkylated Product purification->end G start Start mix Mix: Ethyl (4-nitro-1H-pyrazol-3-yl)acetate, Alcohol (R-OH), and Triphenylphosphine in THF start->mix add_azodicarboxylate Add DEAD or DIAD dropwise at 0 °C mix->add_azodicarboxylate reaction Stir at room temperature (Monitor by TLC/LC-MS) add_azodicarboxylate->reaction concentrate Concentrate in vacuo reaction->concentrate purification Purification (Column Chromatography) concentrate->purification end N-Alkylated Product purification->end G start Start mix Mix: Ethyl (4-nitro-1H-pyrazol-3-yl)acetate and Michael Acceptor start->mix catalysis Add catalytic amount of base (e.g., Triton B, DBU) mix->catalysis reaction Stir at room temperature or with gentle heating (Monitor by TLC/LC-MS) catalysis->reaction neutralize Neutralize with dilute acid (if necessary) reaction->neutralize workup Aqueous Workup and Extraction neutralize->workup purification Purification (Column Chromatography or Recrystallization) workup->purification end N-Alkylated Product purification->end

Sources

reaction conditions for esterification of nitro-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of Nitro-Pyrazole Carboxylic Acids

Abstract & Strategic Analysis

The esterification of nitro-pyrazole carboxylic acids presents a specific challenge in medicinal chemistry: electronic deactivation . The nitro group (


) is a potent electron-withdrawing group (EWG) that significantly lowers the electron density of the pyrazole ring.

The Chemical Conundrum:

  • Deactivated Carbonyl: While EWGs generally make the carboxylic acid proton more acidic (lower pKa), they also reduce the basicity of the carbonyl oxygen. In acid-catalyzed (Fischer) mechanisms, the initial protonation of the carbonyl oxygen is the rate-limiting step; the nitro group makes this difficult.

  • Amphoteric Nature: Pyrazoles possess both an acidic proton (N-H) and a basic nitrogen. Under basic esterification conditions (alkylation), the N-H is often deprotonated before the carboxylate, leading to competitive

    
    -alkylation.
    

Strategic Selection Guide:

  • Scenario A: N-Unsubstituted Pyrazoles (N-H present).

    • Goal: Form Ester only; leave N-H intact.

    • Method:Thionyl Chloride / Methanol (Protocol 1). Avoid base to prevent N-alkylation.

  • Scenario B: N-Substituted Pyrazoles (N-R present) or Simultaneous N/O Alkylation.

    • Goal: Form Ester (and optionally N-alkylate).

    • Method:Base-Promoted Alkylation (Protocol 2) or Acid Chloride Activation.

Decision Matrix & Workflow

The following logic flow dictates the experimental approach to ensure regioselectivity and yield.

EsterificationLogic Start Starting Material: Nitro-Pyrazole-COOH CheckN Is the Pyrazole Nitrogen Substituted (N-R)? Start->CheckN YesSub Yes (N-Me, N-Ph, etc.) CheckN->YesSub Yes NoSub No (N-H present) CheckN->NoSub No Alkylation Method: Alkyl Halide + Base (e.g., MeI / K2CO3) YesSub->Alkylation Fastest / Mild AcidChloride Method: Thionyl Chloride (SOCl2) (In situ activation) YesSub->AcidChloride Scalable NoSub->Alkylation AVOID (Causes N-alkylation) NoSub->AcidChloride REQUIRED (Preserves N-H)

Figure 1: Decision tree for selecting esterification conditions based on pyrazole substitution patterns.

Detailed Experimental Protocols

Protocol 1: Thionyl Chloride Mediated Esterification (The "Workhorse")

Best for: N-unsubstituted pyrazoles, scale-up, and difficult substrates.

Mechanism: Thionyl chloride converts the deactivated carboxylic acid into a highly reactive acid chloride (or activated complex) in situ, which is then intercepted by the alcohol. This bypasses the difficult protonation step of Fischer esterification.

Reagents:

  • Substrate: 4-Nitropyrazole-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent/Reactant: Anhydrous Methanol (or Ethanol) (10–20 volumes)

  • Note: Catalytic DMF is usually not required for simple methyl esters but can be added (1-2 drops) if reaction is sluggish.

Step-by-Step Procedure:

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Solvation: Charge the flask with the Nitro-pyrazole acid and anhydrous Methanol. Cool the suspension to 0°C (ice bath).

  • Activation: Add

    
     dropwise via the addition funnel over 30 minutes.
    
    • Caution: Exothermic reaction with vigorous gas evolution (

      
       and 
      
      
      
      ). Maintain temperature <10°C during addition.
  • Reaction: Remove the ice bath.

    • Option A (Standard): Stir at Room Temperature (RT) for 12–16 hours.

    • Option B (Forcing): If TLC shows incomplete conversion after 4h, heat to reflux (65°C) for 4–6 hours. Note: Nitro compounds are energetic; ensure blast shield is used during reflux.

  • Monitoring: Check by TLC (System: 5% MeOH in DCM). The acid spot (baseline) should disappear; the ester spot (higher

    
    ) will appear.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      .
      
    • Azeotrope: Add Toluene (2x volume) to the residue and re-concentrate. This removes trapped

      
       and traces of water.
      
  • Isolation: The residue is often the pure hydrochloride salt of the ester.

    • To obtain free base: Suspend in EtOAc, wash with saturated

      
       (careful: gas evolution), dry over 
      
      
      
      , and concentrate.

Data Interpretation:

  • Yield: Typically 90–98%.

  • 1H NMR: Look for the disappearance of the broad COOH proton (11-14 ppm) and appearance of the methyl singlet (~3.8–3.9 ppm).

Protocol 2: Base-Promoted Alkylation (The "Selectivity Trap")

Best for: Fully substituted pyrazoles (N-R) or when simultaneous N-alkylation is desired.

Mechanism: Direct


 displacement of an alkyl halide by the carboxylate anion.

Reagents:

  • Substrate: 1-Methyl-4-nitropyrazole-3-carboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (1.1 equiv)
  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: DMF or Acetone (10 volumes)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid in DMF (dimethylformamide).

  • Deprotonation: Add

    
    . Stir for 15 minutes at RT. The mixture may become a slurry.[1]
    
  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Use in a fume hood.

  • Reaction: Stir at RT for 3–6 hours. Heating is rarely needed and may cause decomposition of the nitro group.

  • Workup:

    • Dilute with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine (2x) to remove DMF.

  • Purification: Dry (

    
    ) and concentrate. Recrystallization from Hexane/EtOAc is usually sufficient.
    

Critical Warning: If this protocol is applied to an N-unsubstituted pyrazole (N-H), the major product will likely be the N-methyl ester (dimethylated product) or a mixture of N- and O-alkylated isomers [1, 3].

Comparative Data Table

ParameterProtocol 1 (SOCl2/MeOH)Protocol 2 (MeI/Base)Fischer (H2SO4/MeOH)
Primary Mechanism Acyl Chloride Intermediate

Displacement
Acid-Catalyzed Equilibrium
Substrate Scope Universal (Works for N-H & N-R)Limited (N-R only, unless N-alkylation desired)Poor for Nitro-pyrazoles
Reaction Time 4–16 Hours2–6 Hours24–48 Hours (Slow)
Temperature 0°C

Reflux
Room TempReflux
Byproducts

(gas),

(gas)

(salt)
Water (equilibrium limit)
Regioselectivity High (Only esterifies COOH)Low (Risks N-alkylation)High

Safety & Handling of Nitro-Pyrazoles

Energetic Materials Warning: Nitro-pyrazoles, especially those with multiple nitro groups or compact structures, are energetic materials. They possess high heats of formation and can be shock- or friction-sensitive [5].

  • Thermal Stability: Never heat nitro-pyrazole reaction mixtures to dryness. Always maintain solvent volume.

  • Scale-Up: When scaling >10g, perform a Differential Scanning Calorimetry (DSC) test first to identify decomposition exotherms.

  • Quenching: When quenching

    
     reactions, never add water to the acid mixture. Add the mixture to ice/water slowly to dissipate heat.
    

References

  • ChemicalBook. (2024). Synthesis of 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester. Link

  • Vertex AI Search. (2025). Snippet 1.1: 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.
  • Szulc, A., et al. (2020). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • Klapötke, T. M., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. LMU Munich / Wiley Online Library. Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols & Troubleshooting Target Molecule: Ethyl (4-nitro-1H-pyrazol-3-yl)acetate CAS: 1171521-77-9 (and related analogs) Document ID: TSC-REC-2026-02[1]

Executive Summary & Solvent Selection Logic

The Challenge: Ethyl (4-nitro-1H-pyrazol-3-yl)acetate presents a unique purification challenge due to its "push-pull" electronic structure.[1] The molecule contains a lipophilic ethyl ester tail and a polar, hydrogen-bond-donating pyrazole core sensitized by a strongly electron-withdrawing nitro group.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1]

The Solution: Successful recrystallization requires a solvent system that balances these competing polarities.[1][2] Based on thermodynamic solubility modeling of nitro-pyrazoles and empirical data from similar ester derivatives, we recommend three primary solvent systems.

Solvent System Selection Matrix
System Composition Primary Use Case Risk Profile
A (Primary) Ethanol (95%) or EtOH/Water Removal of inorganic salts (from nitration) and polar acids.[1]Low. Best balance of yield/purity.[1]
B (Secondary) Ethyl Acetate / n-Heptane Removal of non-polar regioisomers or unreacted starting material.[1]Medium. High risk of oiling out if cooled too fast.[1]
C (Alternative) Acetonitrile (ACN) High-purity polishing; removal of colored decomposition products.[1]High. Lower recovery yields due to high solubility.[1]

Interactive Troubleshooting Guide (FAQ)

Q1: My product separates as a yellow/orange oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "Oiling Out." It occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture, or when impurities depress the melting point.[1]

Corrective Protocol:

  • Re-heat the mixture until the oil dissolves completely (add a small amount of good solvent if necessary).

  • Seed the solution: Add a few crystals of pure product (if available) or scratch the glass wall at the liquid-air interface.[1]

  • Slow Cool: Do not place directly in an ice bath. Let it cool to room temperature over 2–3 hours with slow stirring.

  • Co-Solvent Adjustment: If using System B (EtOAc/Heptane), you likely added too much Heptane too quickly.[1] Reduce the anti-solvent ratio.

Q2: The product is not precipitating even at -20°C.

Diagnosis: The compound is too soluble in the chosen solvent, or the volume is too high (supersaturation not reached).

Corrective Protocol:

  • Evaporate: Remove 50% of the solvent volume under reduced pressure.[1]

  • Switch Solvents: If using pure Ethanol, add water dropwise to the hot solution until persistent turbidity is observed, then cool.

  • Check pH: The pyrazole NH is acidic.[1] If the solution is basic (from workup), the compound may exist as a soluble salt. Acidify to pH 4-5 with dilute HCl to ensure it is in the neutral protonated form.

Q3: The crystals are retaining a strong yellow color (impurities).

Diagnosis: Nitro-compounds often carry colored impurities (nitration byproducts) that co-crystallize.[1]

Corrective Protocol:

  • Activated Carbon: Dissolve the crude solid in hot Ethyl Acetate. Add 5% w/w activated carbon.[1] Stir for 15 mins. Filter hot through Celite.[1]

  • Solvent Swap: Switch to System A (Ethanol) . Alcohols are excellent at keeping polar, colored nitro-byproducts in the mother liquor while the ester crystallizes out.[1]

Detailed Experimental Protocols

Protocol A: Ethanol Recrystallization (Recommended Start)

Best for: General purification after synthesis.[1]

  • Preparation: Place 10.0 g of crude Ethyl (4-nitro-1H-pyrazol-3-yl)acetate in a 100 mL round-bottom flask.

  • Dissolution: Add 40 mL of Ethanol (95%) . Heat to reflux (approx. 78°C).[1]

    • Note: If not fully dissolved, add Ethanol in 5 mL portions until clear.

  • Filtration (Optional): If insoluble particles remain (salts), filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (or with very slow stirring) over 2 hours.

  • Harvest: Cool in an ice bath (0-5°C) for 30 minutes. Filter the white/pale yellow needles.[1]

  • Wash: Wash with 10 mL of cold (-10°C) Ethanol.

Protocol B: Ethyl Acetate / n-Heptane Gradient

Best for: Removing lipophilic impurities.[1]

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 3-5 mL per gram).[1]

  • Precipitation: While maintaining a gentle boil, add n-Heptane dropwise.

  • Endpoint: Stop adding Heptane the moment a persistent cloudiness appears.

  • Clear: Add 1-2 mL of Ethyl Acetate to clear the solution again.

  • Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling (prevents oiling).[1]

Visual Decision Support

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Material Analysis CheckSalt Contains Inorganic Salts? (e.g., NaNO3, Na2SO4) Start->CheckSalt CheckOil Prone to Oiling Out? CheckSalt->CheckOil No (Organic Impurities) SolventA System A: Ethanol (95%) (Dissolves Product, Rejects Salts) CheckSalt->SolventA Yes (High Salt) CheckOil->SolventA High Risk (Ethanol stabilizes) SolventB System B: EtOAc / Heptane (Standard Ester Purification) CheckOil->SolventB Low Risk SolventC System C: Acetonitrile (High Polarity Polish) SolventB->SolventC If purity < 98%

Caption: Decision logic for selecting the optimal solvent system based on impurity profile.

Figure 2: "Oiling Out" Prevention Workflow

OilingOut Step1 Hot Solution (Clear) Step2 Cloud Point (Turbidity) Step1->Step2 Decision Oil Droplets Form? Step2->Decision Remedy1 Reheat to Clear Decision->Remedy1 Yes (Oiling) Final Crystalline Solid Decision->Final No (Crystallizing) Remedy2 Add Seed Crystals Remedy1->Remedy2 Remedy3 Slow Cool (No Ice Bath) Remedy2->Remedy3 Remedy3->Final

Caption: Step-by-step intervention to convert an oiled-out product into a crystalline solid.

References & Authority

  • Solubility of Nitro-Pyrazoles: Liu, W. D., et al. "Solubility determination and correlation for 3-nitropyrazole in four binary solvents."[1][3] Journal of Molecular Liquids, 2021.[3] [1]

    • Relevance: Establishes the solubility hierarchy (MeOH > EtOH > EtOAc > Toluene) for nitro-pyrazole cores.

  • General Recrystallization of Pyrazole Esters: "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc, 2008. [1]

    • Relevance: Validates the use of Hexane:Ethyl Acetate (10:1) for similar nitro-pyrazole esters.[1][4]

  • Purification of 4-Nitro-1H-pyrazole-3-carboxylate: American Elements Technical Data.

    • Relevance: Confirms physical properties and stability of the direct structural analog.[1]

  • General Solvent Selection Guide: "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Dept. of Chemistry.[1]

    • Relevance: Provides the fundamental "Rule of Thumb" for ester/nitro compound solubility (Ethanol/EtOAc preference).

Sources

Technical Support Center: Handling Ethyl (4-nitro-1H-pyrazol-3-yl)acetate

[1][2][3][4]

Ticket ID: #NITRO-PYR-003 Subject: Moisture Sensitivity & Handling Protocols for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolved[1][2][3][4]

Executive Summary: The Molecule at a Glance

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a critical building block, often employed in the synthesis of kinase inhibitors and high-energy materials.[1][2][3][4] Its dual functionality—an acidic pyrazole ring and an electrophilic ester side chain—creates a specific handling challenge.[1][2][4]

While the nitro group (


56susceptible to base-catalyzed hydrolysis1234

Key Stability Risks:

  • Hygroscopicity: The polar nitro group and pyrazole

    
     act as hydrogen bond donors/acceptors, readily adsorbing atmospheric water.[2][3][4]
    
  • Competitive Hydrolysis: In basic media (common for alkylation reactions), trace water generates hydroxide ions that attack the ester faster than the intended nucleophile attacks the electrophile.[4][5]

Interactive Troubleshooting Guide (FAQs)

Module A: Storage & Physical State[1][2][3][4]

Q: I received the shipment and the solid appears clumped or sticky. Is it degraded? A: Not necessarily, but it indicates moisture uptake.[2][3][6] The pure compound is a crystalline solid (typically white to pale yellow).[1][4][5] Clumping suggests the formation of surface hydrates or simple physical adsorption of water.[1][2][4]

  • Action: Perform a Proton NMR (

    
    H-NMR)  in 
    
    
    . Look for a broad singlet around
    
    
    ppm (water) and check the integration of the ethyl ester protons (quartet at
    
    
    ppm, triplet at
    
    
    ppm).[3][4][5][6] If the ethyl group is intact, dry the compound (see Protocol 1).[5][6] If the ethyl signals are diminished and a broad acid peak appears (
    
    
    ppm), hydrolysis has occurred.[5][6]

Q: Can I store this on the shelf? A: No. Long-term storage requires a desiccator or inert atmosphere (Nitrogen/Argon) at

1234
  • Reasoning: Over time, ambient humidity and slightly acidic/basic laboratory fumes can catalyze the slow hydrolysis of the ester to the carboxylic acid (4-nitro-1H-pyrazol-3-yl)acetic acid.[1][2][3][4]

Module B: Reaction Troubleshooting

Q: My N-alkylation yield is low (30-40%), and I see a polar impurity by LCMS. What happened? A: You likely experienced Competitive Hydrolysis .[1][2][3][4] When using bases like Sodium Hydride (


  • Trace water reacts with the base to form Hydroxide (

    
    ).[1][2][3][4]
    
  • The

    
     attacks the ester carbonyl (saponification).[1][2][4]
    
  • The resulting carboxylic acid salt precipitates or remains in the aqueous phase during workup, lowering the isolated yield of your ester product.[3][4]

Q: How do I distinguish the impurity? A:

  • LCMS: Look for a mass of [M-28] (Loss of ethyl group, gain of H).[1][2][3][4][5][6]

    • Target Mass (

      
      ): ~199.16 Da.[2][4][5][6]
      
    • Hydrolyzed Mass (

      
      ): ~171.11 Da.[2][4][5][6]
      
  • NMR: Loss of the ethyl quartet/triplet signals.

Visualizing the Problem

The following diagram illustrates the "Danger Zone" where moisture destroys your reagent during base-mediated synthesis.

Gcluster_0Reaction Vessel (Base Mediated)StartEthyl (4-nitro-1H-pyrazol-3-yl)acetate(Starting Material)PathAN-Alkylation(Target Reaction)Start->PathA + Alkyl Halide(Dry Conditions)PathBEster Hydrolysis(Side Reaction)Start->PathB (Wet Conditions)BaseBase (NaH/K2CO3)IntermediateHydroxide Ion (OH-)Base->Intermediate + WaterWaterTrace Moisture(The Enemy)Intermediate->PathB Attacks EsterProductDesired N-Alkylated EsterPathA->ProductWasteCarboxylic Acid Byproduct(Impurity)PathB->Waste

Figure 1: Mechanistic pathway showing how trace moisture diverts the starting material toward the carboxylic acid waste product via base-generated hydroxide.[1][2][3][4]

Validated Protocols

Protocol 1: Drying the Reagent

Use this protocol if the solid is clumping or before setting up critical reactions.[1][2]

  • Equipment: Vacuum drying oven or Abderhalden drying pistol.

  • Temperature: Set to 40–45°C .

    • Note: Do not exceed 60°C. While the melting point is higher (>100°C), thermal stress combined with trace moisture can accelerate degradation.[5][6]

  • Vacuum: High vacuum (< 5 mbar) is essential.[1][2][4]

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets in the drying trap to absorb the removed water.[1][2][4]
    
  • Duration: 4–6 hours.

  • Verification: Check weight constancy.

Protocol 2: Solvent Selection for Alkylation

To prevent the hydrolysis mechanism described above, solvent dryness is non-negotiable.[2][3][5][6]

SolventSuitabilityPre-Treatment Required
DMF (Dimethylformamide) High Must be anhydrous.[1][2][3][4] Store over 4Å Molecular Sieves for 24h.
THF (Tetrahydrofuran) Medium Distill over Na/Benzophenone or use inhibitor-free anhydrous grade.[1][2][3][4]
Acetonitrile High Excellent for

reactions.[1][2][4] Dry over 3Å Sieves.
Ethanol/Methanol LOW Avoid. Alcohols can cause transesterification (swapping the ethyl group for methyl) or solvolysis.[2][4]

Handling Workflow

Follow this decision tree to ensure integrity from receipt to reaction.

WorkflowReceipt1. Receipt of MaterialVisual2. Visual Inspection(Clumping?)Receipt->VisualQC3. QC Check(H-NMR for Water/Ethyl ratio)Visual->QCDecisionIs Water > 1%?QC->DecisionDry4. Drying Protocol(45°C, Vac, 6h)Decision->DryYesStore5. Storage(Desiccator/Inert Gas)Decision->StoreNoDry->StoreUse6. Reaction Setup(Anhydrous Solvents)Store->Use

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive pyrazole esters.

References

  • PubChem. (2025).[1][2][4] 4-nitro-1H-pyrazole | C3H3N3O2.[1][2][3][4] National Library of Medicine.[1][2][4] Link

  • ChemicalBook. (2026).[1][2][4] 4-Nitropyrazole Properties and Safety. Link

  • Fisher Scientific. (2014).[1][2][4] Air-Sensitive Chemistry: Practical and Safety Considerations. Link

  • Wipf, P. (2014).[2][4][5][6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1][2][4] Link

  • Sigma-Aldrich. (2025).[1][2][3][4] 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Safety Data. Link

Validation & Comparative

Interpreting the 1H NMR Spectrum of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science, a thorough understanding of spectroscopic data is paramount. Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a compound of interest due to its combination of a pyrazole core, a known pharmacophore, with an electron-withdrawing nitro group and an ester functionality. This guide provides an in-depth analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative perspective with simpler, related molecules to aid in its unambiguous identification and characterization.

The Structural Significance and Expected 1H NMR Fingerprint

The molecular structure of ethyl (4-nitro-1H-pyrazol-3-yl)acetate dictates a unique set of signals in its 1H NMR spectrum. The key to interpreting this spectrum lies in understanding the electronic environment of each proton. The powerful electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring significantly influences the chemical shifts of the ring protons. Furthermore, the ethyl acetate moiety will present its characteristic multiplet pattern.

A detailed breakdown of the expected signals is as follows:

  • Ethyl Group Protons: The ethyl group (-CH2CH3) of the ester will give rise to two distinct signals. The methylene protons (-CH2-) are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet in the downfield region of the aliphatic section of the spectrum. The terminal methyl protons (-CH3) will appear as a triplet further upfield.

  • Methylene Bridge Protons: The methylene protons of the acetate group (-CH2-COOEt) are adjacent to the pyrazole ring and the carbonyl group. This environment will cause a downfield shift, and the signal is expected to be a singlet.

  • Pyrazole Ring Proton: The pyrazole ring has one remaining proton at the C5 position. The combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atoms of the pyrazole ring will cause this proton to be significantly deshielded, resulting in a signal in the aromatic region of the spectrum. This signal will appear as a singlet, as there are no adjacent protons to couple with.

  • Pyrazole N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring (N-H) is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature.

A Comparative Analysis: Building Interpretation from Simpler Analogs

To substantiate the predicted 1H NMR spectrum of ethyl (4-nitro-1H-pyrazol-3-yl)acetate, a comparison with the spectra of its fundamental building blocks, ethyl acetate and 4-nitropyrazole, is invaluable.

Ethyl Acetate: The Ester Signature

The 1H NMR spectrum of ethyl acetate is a classic example of spin-spin coupling. It displays a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3).[1][2] This characteristic pattern is a definitive marker for the ethyl ester group and is expected to be conserved in the spectrum of the target molecule, with minor shifts due to the influence of the pyrazole ring.

4-Nitropyrazole: The Heterocyclic Core

In 4-nitropyrazole, the two protons at the C3 and C5 positions are chemically equivalent and appear as a single, sharp singlet in the downfield region.[3] The strong deshielding effect of the nitro group is evident in the downfield chemical shift of these protons. This provides a crucial reference point for predicting the chemical shift of the C5 proton in our target molecule.

The table below summarizes the expected 1H NMR chemical shifts for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate and its comparators.

CompoundProtonExpected Chemical Shift (δ, ppm)Multiplicity
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate -CH2- (ethyl)~4.2Quartet
-CH3 (ethyl)~1.3Triplet
-CH2- (acetate)~3.9Singlet
C5-H (pyrazole)>8.5Singlet
N-H (pyrazole)Variable (broad)Singlet
Ethyl Acetate -CH2-~4.12Quartet
-CH3~1.26Triplet
-CH3 (acetyl)~2.05Singlet
4-Nitropyrazole C3-H, C5-H~8.6Singlet

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum for the structural elucidation of ethyl (4-nitro-1H-pyrazol-3-yl)acetate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualizing the Logic: A Workflow for Spectral Interpretation

The process of interpreting an NMR spectrum is a logical workflow that integrates structural knowledge with spectroscopic principles. The following diagram illustrates this process for ethyl (4-nitro-1H-pyrazol-3-yl)acetate.

G cluster_0 Structural Analysis cluster_1 Predictive Analysis cluster_2 Experimental Verification cluster_3 Final Interpretation A Ethyl (4-nitro-1H-pyrazol-3-yl)acetate B Identify Proton Environments: - Ethyl (-CH2CH3) - Methylene Bridge (-CH2-) - Pyrazole Ring (C5-H) - Pyrazole N-H A->B C Predict Chemical Shifts & Multiplicities: - Ethyl: Quartet & Triplet - Bridge: Singlet - Pyrazole H: Downfield Singlet - N-H: Broad Singlet B->C D Compare with Analogs: - Ethyl Acetate (ester signature) - 4-Nitropyrazole (ring proton shift) C->D G Assign Signals to Protons D->G E Acquire 1H NMR Spectrum F Process Data: - Phasing - Baseline Correction - Integration E->F F->G H Confirm Structure G->H

Caption: Workflow for the 1H NMR spectral interpretation of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate.

Conclusion

The 1H NMR spectrum of ethyl (4-nitro-1H-pyrazol-3-yl)acetate is predicted to show a distinct set of signals that can be rationally assigned based on the electronic effects of the nitro group and the characteristic patterns of the ethyl acetate moiety. By comparing the expected spectrum with those of simpler analogs like ethyl acetate and 4-nitropyrazole, researchers can gain a high degree of confidence in their structural assignments. This guide provides a comprehensive framework for the interpretation of this and similar substituted pyrazole derivatives, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Energy & Fuels - ACS Publications. (2015). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]

  • NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl Acetate NMR and IR Analysis | PDF | Alkane | Scientific Techniques - Scribd. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.). Retrieved from [Link]

  • 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations - Taylor & Francis Online. (2016). Retrieved from [Link]

  • Splitting of ethyl ester proton NMR - Chemistry Stack Exchange. (2020). Retrieved from [Link]

  • Esters. (n.d.). Retrieved from [Link]

Sources

Comparative FTIR Analysis: Ethyl (4-nitro-1H-pyrazol-3-yl)acetate vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: This guide provides a technical framework for the spectroscopic validation of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate . It is designed for medicinal chemists and analytical scientists needing to distinguish this specific pharmacophore intermediate from its non-nitrated precursors and hydrolysis by-products.

The Challenge: In pyrazole-based drug synthesis, confirming the regioselective nitration at the C4 position and the integrity of the ethyl ester side chain is critical. Standard FTIR libraries often lack this specific derivative. This guide bridges that gap by synthesizing data from functional group theory and homologous nitro-pyrazole standards.

Theoretical Basis & Molecular Assembly

The FTIR spectrum of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a superposition of three distinct vibrational systems. Understanding these allows for rapid "Go/No-Go" decision-making during synthesis.

  • The Pyrazole Core: A 5-membered aromatic heterocycle.[1] The

    
     stretch is the primary diagnostic marker for the 1H-tautomer.
    
  • The Nitro Group (

    
    ):  Located at position 4.[2] This is an electron-withdrawing group (EWG) that introduces two dominant, intense bands (asymmetric and symmetric stretches) that are absent in starting materials.[2][3]
    
  • The Ethyl Ester Side Chain: Provides the carbonyl (

    
    ) and 
    
    
    
    stretching vibrations, critical for monitoring potential hydrolysis.[2]

Experimental Protocol (Standardized)

To ensure data comparability with the values provided in this guide, the following protocol is recommended.

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid water absorption artifacts which can obscure the N-H region.

  • Crystal Material: Diamond or ZnSe.[2]

  • Resolution: 4 cm⁻¹.[2]

  • Scans: Minimum 16 (32 recommended for signal-to-noise ratio).

  • Sample State: Solid crystalline powder (ensure uniform contact with the crystal).

Diagnostic Peak Assignments

The following table summarizes the characteristic peaks. Bolded values represent the "Fingerprint Identity" markers—if these are missing, the structure is incorrect.[2]

Table 1: Characteristic FTIR Bands of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate[1]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Pyrazole Ring N-H Stretch 3100 – 3400 Medium/BroadBroadening indicates Hydrogen bonding. Sharpens in dilute solution.
Ester (Ethyl) C=O[3] Stretch 1735 – 1750 StrongTypical saturated ester. <1700 cm⁻¹ suggests hydrolysis to acid.[2]
Nitro (

)
Asymmetric Stretch 1530 – 1560 Very Strong Primary confirmation of nitration.
Nitro (

)
Symmetric Stretch 1340 – 1360 Strong Paired with the 1530 band. "The Nitro Doublet."[2]
Pyrazole RingC=N / C=C Stretch1580 – 1610MediumOften overlaps with aromatic ring breathing modes.[2]
Ester (Ethyl)C-O-C Stretch1150 – 1250Strong"Fingerprint" region for the ester linkage.
Alkyl ChainC-H Stretch (

)
2850 – 2980Weak/MediumEthyl group C-H vibrations.[2]

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule against its two most common "failure modes" or alternatives in the synthetic pathway.

Comparison A: Target vs. Precursor (Non-Nitrated)[4]
  • Alternative: Ethyl (1H-pyrazol-3-yl)acetate

  • Context: Used to verify if the nitration reaction (e.g.,

    
    ) reached completion.[2][3]
    
FeatureTarget: (4-Nitro) DerivativeAlternative: Precursor (No Nitro)Operational Insight
1530-1560 cm⁻¹ Strong Band Present Absent The appearance of this band is the "Smoking Gun" for reaction success.
1340-1360 cm⁻¹ Strong Band Present Absent Confirmation of the symmetric

mode.
Fingerprint Complex (Nitro + Ester)Simpler (Ester only)The precursor spectrum is cleaner in the 1300-1500 region.
Comparison B: Target vs. Hydrolysis Product (Degradant)
  • Alternative: (4-nitro-1H-pyrazol-3-yl)acetic acid

  • Context: Occurs if the ester hydrolyzes during workup (acidic/basic conditions).

FeatureTarget: Ethyl EsterAlternative: Carboxylic AcidOperational Insight
C=O[4] Frequency 1735 – 1750 cm⁻¹ 1700 – 1725 cm⁻¹ Acids generally absorb at lower wavenumbers due to dimerization/H-bonding.
OH Region Absent (or weak water)Very Broad (2500-3300) The "Acid Beard": A massive, broad absorption covering the C-H region.
C-O Stretch ~1200 cm⁻¹ (Ester)~1210-1320 cm⁻¹ (Acid)Shift in the C-O fingerprint pattern.

Logic Flow for Structural Validation

The following diagram illustrates the decision process for a researcher analyzing the spectrum of the crude product.

FTIR_Validation_Flow Start Acquire Spectrum (Ethyl (4-nitro-1H-pyrazol-3-yl)acetate) Check_Nitro Check 1530 & 1350 cm⁻¹ (Nitro Group) Start->Check_Nitro Nitro_Absent Peaks Absent: Nitration Failed Check_Nitro->Nitro_Absent No Signal Nitro_Present Peaks Present: Nitration Successful Check_Nitro->Nitro_Present Strong Signal Check_Carbonyl Check 1735-1750 cm⁻¹ (Ester Carbonyl) Nitro_Present->Check_Carbonyl Shift_Lower Shift to <1720 cm⁻¹ + Broad OH (2500-3000)? Check_Carbonyl->Shift_Lower Analyze Position Result_Acid Result: Hydrolyzed Acid (Impurity) Shift_Lower->Result_Acid Yes (Shift + Broad OH) Result_Target Result: Target Molecule Confirmed Shift_Lower->Result_Target No (Sharp 1740 + No OH)

Figure 1: Decision logic for validating the synthesis of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate via FTIR.

References

  • Socrates, G. (2004).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons.[2] (Standard reference for Nitro and Ester assignments).

  • Larkin, P. (2011).[2][3] Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Elsevier.[2][5] (Methodology for ATR vs KBr).

  • National Institute of Standards and Technology (NIST). WebBook Chemistry - Nitro and Pyrazole derivatives. Available at: [Link][3]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link][3]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. (General assignment for pyrazole ring breathing modes). Available at: [Link]

Sources

Benchmarking Reference Standards for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate (CAS 1171521-77-9) is a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its validation as a reference standard is complicated by annular tautomerism . The migration of the proton between N1 and N2 on the pyrazole ring creates a dynamic equilibrium between the 3-substituted and 5-substituted forms.[1]

This guide compares the performance of In-House Qualified Standards (characterized via orthogonal methods) against Commercial Research-Grade Materials . It establishes a self-validating protocol to distinguish the active pharmaceutical ingredient (API) precursor from its regioisomeric impurities and hydrolysis byproducts.

Comparative Analysis: Reference Standard Tiers

In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between commercial catalog materials or developing a fully characterized in-house standard.

Table 1: Performance Matrix of Reference Material Sources
FeatureTier 1: In-House Qualified Standard (Recommended) Tier 2: Commercial Research Grade Tier 3: Crude Synthesis Output
Purity Assignment Absolute (>99.0%) via qNMR & Mass BalanceRelative Area% (HPLC UV)Unknown / Variable
Tautomer Definition Defined solvent-dependent ratio (DMSO vs. CDCl₃)Often undefined; broad peaks in NMRMixed / Broad
Impurity ID Quantified (Regioisomers, Hydrolysis acids)Generic "Trace Impurities"High levels of decarboxylated byproducts
Water Content Measured (KF Titration)Often ignored (hygroscopic risk)High / Variable
Suitability GMP Release, GLP Tox StudiesEarly Discovery ScreeningSynthetic optimization only

Technical Deep Dive: The Tautomerism Trap

The core difficulty in identifying Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is distinguishing the 3-yl acetate from the 5-yl acetate tautomer.

Mechanism of Interference

In solution, the proton on the pyrazole nitrogen is labile.

  • Non-polar solvents (CDCl₃): Fast exchange often leads to broad, averaged signals, making integration inaccurate.

  • Polar aprotic solvents (DMSO-d₆): Strong hydrogen bonding with the solvent slows the exchange, often resolving distinct signals for the NH proton and sharpening the carbon signals.

Critical Insight: A valid reference standard must specify the NMR solvent conditions. Relying on a standard run in CDCl₃ may hide isomeric impurities under broadened peaks.

Experimental Protocols

Protocol A: Orthogonal Purity Assignment (qNMR)

Use this protocol to establish the "Absolute Purity" of your primary reference standard, independent of chromatographic response factors.

Principle: Quantitative NMR (qNMR) compares the integration of the analyte's stable protons against a NIST-traceable internal standard (IS).

Materials:

  • Internal Standard: Maleic Acid (99.94% Traceable) or Dimethyl Sulfone.

  • Solvent: DMSO-d₆ (to sharpen pyrazole signals).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10–15 mg of the Ethyl (4-nitro-1H-pyrazol-3-yl)acetate sample (

    
    ) and 5–10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Dissolve completely in 0.7 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation of nitro-adjacent protons).

    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the singlet of the Ethyl Acetate

    
     group (approx. 3.8–4.0 ppm) and the IS signal.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of Internal Standard.[2]
Protocol B: High-Resolution Impurity Profiling (HPLC-UV-MS)

Use this to detect hydrolysis products (Free Acid) and decarboxylated impurities.

System: UHPLC coupled with Q-ToF or Single Quad MS. Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm. (CSH is preferred for basic nitrogens to improve peak shape).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress NH ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 270 nm (Nitro-pyrazole max) and MS ESI (+) / ESI (-).

Self-Validating Check:

  • The Free Acid impurity (hydrolysis product) will elute earlier than the ester (lower logP).

  • The Decarboxylated byproduct (4-nitro-3-methyl-1H-pyrazole) will have a distinct mass (M-COOEt).

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this specific nitro-pyrazole derivative.

ReferenceStandardQualification Start Crude Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility NMR_Check 1H NMR (DMSO-d6) Tautomer Resolution Solubility->NMR_Check Decision_Tautomer Are signals sharp? NMR_Check->Decision_Tautomer Recrystallize Recrystallize (EtOH/Heptane) Decision_Tautomer->Recrystallize No (Broad/Undefined) qNMR qNMR (Absolute Purity) vs Maleic Acid IS Decision_Tautomer->qNMR Yes HPLC_MS HPLC-MS Profiling (Check for Hydrolysis) Decision_Tautomer->HPLC_MS Yes Recrystallize->Solubility Final_Calc Mass Balance Calculation (100% - Impurities - Water - Solvents) qNMR->Final_Calc Purity Value HPLC_MS->Final_Calc Impurity Profile Certified CERTIFIED REFERENCE STANDARD (Valid for Use) Final_Calc->Certified

Figure 1: Decision tree for the structural qualification and purity assignment of nitro-pyrazole reference standards.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Alkorta, I., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[2][4][5][6][7][8][9] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][10][11] Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Compound Summary. Retrieved from [Link]

Sources

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